molecular formula C9H9BrClN B2799502 7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline CAS No. 1369135-43-2

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2799502
CAS No.: 1369135-43-2
M. Wt: 246.53
InChI Key: IBHLWJIMRANGKU-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline (CAS 1369135-43-2) is a halogenated tetrahydroquinoline derivative with the molecular formula C₉H₉BrClN and a molecular weight of 246.54 g/mol . The compound features a bicyclic quinoline scaffold substituted with bromine at the 7-position and chlorine at the 6-position.

Properties

IUPAC Name

7-bromo-6-chloro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHLWJIMRANGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline and its derivatives have been studied for their antimicrobial properties. Research indicates that halogenated quinolines exhibit potent activity against a range of pathogens. For instance, compounds with bromine and chlorine substituents have shown effectiveness against fungi such as Aspergillus niger and Trichophyton mentagrophytes .

Antitumor Properties
The compound has also been investigated for its potential antitumor effects. Studies suggest that halogenated quinolines can inhibit tumor cell proliferation, making them candidates for cancer therapy. The mechanisms often involve the induction of apoptosis in cancer cells and modulation of signaling pathways related to cell growth .

Synthesis and Industrial Applications

Pharmaceutical Intermediates
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it valuable in the development of new drugs. For example, it can be utilized in the synthesis of more complex heterocyclic compounds that have therapeutic applications .

Biosynthetic Platforms
Recent advancements include the use of engineered microorganisms to produce halogenated derivatives of tryptophan and other compounds. This biotechnological approach allows for the sustainable production of halogenated compounds including those related to this compound .

Material Science

Polymer Chemistry
The incorporation of halogenated quinolines into polymer matrices has been explored for enhancing material properties such as thermal stability and flame retardancy. The presence of bromine and chlorine can improve the performance characteristics of polymers used in various applications .

Case Studies

Study Focus Findings
Study on Antifungal ActivityInvestigated the antifungal properties of 6-bromo-3-chloro-8-quinolinol derivativesFound significant inhibition against multiple fungal strains at low concentrations
Synthesis Method DevelopmentDeveloped a novel method for synthesizing 7-bromoisoquinolineAchieved higher yields and lower production costs compared to traditional methods
Biosynthetic ProductionExplored microbial production of halogenated tryptophan derivativesDemonstrated gram-scale production capabilities using engineered Corynebacterium glutamicum

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and functional differences between the target compound and its analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline (1369135-43-2) Br (C7), Cl (C6) C₉H₉BrClN 246.54 Halogens at 6 and 7; no additional groups
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (1187830-63-2) Br (C6), two CH₃ (C4) C₁₁H₁₅BrClN 300.61 Bromine at 6; steric hindrance from CH₃
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (1368141-75-6) Br (C6), OCH₃ (C7) C₁₀H₁₂BrNO 242.12 Methoxy (electron-donating) at 7
7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (1270045-85-6) Br (C7), F (C6), CH₃ (C2) C₁₀H₁₁BrFN 260.11 Fluorine at 6; methyl at 2 (isoquinoline)
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (220247-73-4) Br (C7) C₉H₁₀BrN·HCl 248.55 Isoquinoline backbone; no chlorine

Electronic and Steric Effects

  • Halogen Substitution : The 7-bromo-6-chloro configuration in the target compound creates a strong electron-withdrawing effect, enhancing its reactivity in electrophilic substitutions and cross-coupling reactions compared to analogs like 6-bromo-7-methoxy (electron-donating OCH₃) .
  • Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., CAS 220247-73-4) exhibit distinct electronic properties due to the nitrogen position, influencing binding interactions in biological systems .

Biological Activity

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline (C9H9BrClN) is a heterocyclic organic compound belonging to the tetrahydroquinoline family. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties . Various derivatives of tetrahydroquinoline have demonstrated cytotoxic effects against multiple cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells such as MDA-MB-231 (breast), HeLa (cervical), and SMMC-7721 (hepatocarcinoma) with IC50 values ranging from 0.08 µM to 0.42 µM .

Enzyme Inhibition

This compound also demonstrates enzyme inhibition capabilities. The presence of halogen atoms enhances its interaction with biological targets, making it a potential candidate for drug development aimed at inhibiting specific enzymes involved in disease pathways. For example:

  • Mechanism of Action : The compound can act as an inhibitor for various enzymes, potentially affecting pathways related to cancer progression and other diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes the SAR insights based on related compounds:

Compound NameStructure FeaturesBiological Activity
6-Bromo-1,2,3,4-tetrahydroquinolineBromine at position 6Anticancer properties
8-Chloro-1,2,3,4-tetrahydroquinolineChlorine at position 8Antimicrobial activity
8-BromoquinolineNo hydrogen saturationStronger enzyme inhibition
This compound Bromine at position 7; Chlorine at position 6Potentially lower cytotoxicity but significant enzyme inhibition

The unique combination of bromine and chlorine at specific positions enhances the reactivity and biological profile of this compound compared to others in its class.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that derivatives of tetrahydroquinoline could effectively bind to target enzymes involved in cancer metabolism. This binding affinity was assessed using molecular docking techniques and biochemical assays.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is insoluble in water but may undergo various metabolic transformations in vivo. Studies on related compounds indicate potential pathways for metabolism that could enhance or diminish biological activity .

Toxicology

Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity profiles (e.g., IC50 values >10 µM), caution is warranted due to the presence of halogen substituents which can contribute to adverse effects such as skin irritation and acute toxicity if ingested .

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves sequential halogenation of a tetrahydroquinoline precursor. For example:

  • Step 1 : Chlorination at the 6-position via electrophilic aromatic substitution using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .
  • Step 2 : Bromination at the 7-position using Br₂ in acetic acid or a bromine donor (e.g., NBS) in the presence of a Lewis acid catalyst .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons, methylene/methyl groups in the tetrahydro ring) .
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 274.98 for C₉H₈BrClN) .
  • IR Spectroscopy : To identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. How does the compound’s solubility influence experimental design?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How do the bromine and chlorine substituents affect electronic properties and reactivity?

  • Electronic Effects : The electron-withdrawing Cl and Br groups deactivate the aromatic ring, directing further electrophilic substitutions to meta/para positions. The combined effect lowers the HOMO energy, making the compound less reactive toward oxidation compared to non-halogenated analogs .
  • Reactivity : The Br atom is more labile than Cl in nucleophilic aromatic substitution (SNAr) reactions, enabling selective derivatization (e.g., Suzuki coupling with aryl boronic acids) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Contradictions : Some studies report moderate antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), while others show no efficacy .
  • Resolution : Standardize assay conditions (e.g., bacterial strain, growth media) and validate purity via HPLC. Investigate synergistic effects with adjuvants (e.g., efflux pump inhibitors) .

Q. What mechanistic hypotheses explain its potential anticancer activity?

The compound may act via:

  • Topoisomerase Inhibition : Structural similarity to fluoroquinolones suggests interference with DNA gyrase .
  • Apoptosis Induction : Brominated tetrahydroquinolines activate caspase-3 in cancer cell lines (e.g., MCF-7) at IC₅₀ = 10–20 µM .
  • SAR Insights : Compare with analogs (Table 1) to identify critical substituents .

Q. Table 1: Comparative Biological Activity of Tetrahydroquinoline Derivatives

CompoundSubstituentsAntimicrobial Activity (MIC, µg/mL)Anticancer IC₅₀ (µM)
7-Bromo-6-chloro-THQBr (C7), Cl (C6)8–16 (Gram+)10–20 (MCF-7)
6-Bromo-7-fluoro-THQBr (C6), F (C7)4–8 (Gram+)5–10 (HeLa)
6,8-Dichloro-THQCl (C6, C8)>32>50

Q. How can computational modeling guide the optimization of this compound?

  • Docking Studies : Use AutoDock Vina to predict binding affinity for targets like topoisomerase II (PDB ID: 1ZXM). Prioritize derivatives with improved hydrogen-bonding interactions .
  • DFT Calculations : Analyze charge distribution to predict sites for electrophilic attack or redox activity .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Catalyst Optimization : Replace Br₂ with safer bromine sources (e.g., CuBr₂/H₂O₂) to reduce toxicity .
  • Flow Chemistry : Implement continuous-flow reactors for precise control of halogenation steps and improved yield (reported 75% vs. batch 60%) .

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